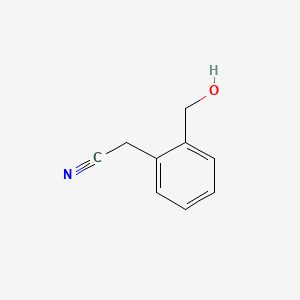

(2-Hydroxymethylphenyl)acetonitrile

Description

BenchChem offers high-quality (2-Hydroxymethylphenyl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Hydroxymethylphenyl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H9NO |

|---|---|

Molecular Weight |

147.17 g/mol |

IUPAC Name |

2-[2-(hydroxymethyl)phenyl]acetonitrile |

InChI |

InChI=1S/C9H9NO/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4,11H,5,7H2 |

InChI Key |

JVLSPOMXYPEZCE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CC#N)CO |

Origin of Product |

United States |

Foundational & Exploratory

Stability & Degradation Dynamics of (2-Hydroxymethylphenyl)acetonitrile under Basic Conditions

Executive Summary

(2-Hydroxymethylphenyl)acetonitrile (CAS 144825-18-3) presents a unique stability profile due to its bifunctional nature: it contains both a reactive nitrile and a proximal benzylic alcohol. While standard nitriles are generally resistant to mild hydrolysis, the presence of the ortho-hydroxyl group acts as an intramolecular catalyst.

Under basic conditions, this molecule is inherently unstable . It does not merely hydrolyze via the standard intermolecular pathway; instead, it undergoes a rapid, entropically favored intramolecular cyclization. This "Base-Promoted Cascade" leads to the formation of Isochroman-3-one (or its ring-opened hydroxy-acid salt form), often confounding standard purity assays and yield calculations.

This guide details the mechanistic causality of this degradation, provides a self-validating stress-testing protocol, and outlines mitigation strategies for researchers handling this intermediate.

Part 1: Mechanistic Analysis

The "Intramolecular Advantage"

In a standard basic solution (e.g., NaOH/MeOH), the degradation of (2-Hydroxymethylphenyl)acetonitrile is driven by the deprotonation of the benzylic alcohol. The resulting alkoxide is a potent nucleophile. Because the nitrile carbon is located five atoms away (counting the oxygen), the geometry allows for a rapid 6-exo-dig cyclization (though often resembling 6-endo depending on the transition state analysis).

This intramolecular attack is kinetically superior to the intermolecular attack of a hydroxide ion on the nitrile. Consequently, the degradation pathway diverges from standard nitrile hydrolysis.

The Degradation Cascade

-

Activation: Base deprotonates the hydroxyl group (

), forming the alkoxide. -

Cyclization: The alkoxide attacks the electrophilic nitrile carbon, forming a cyclic imino-ether (imidate) intermediate.

-

Hydrolysis:

-

In Solution (High pH): The cyclic intermediate hydrolyzes to the ring-opened 2-(hydroxymethyl)phenylacetate salt.

-

Upon Isolation (Acidification): The hydroxy-acid spontaneously lactonizes to form Isochroman-3-one .

-

Visualization: Degradation Pathway

The following diagram illustrates the competing pathways and the dominant cyclization route.

Figure 1: The dominant intramolecular degradation pathway of (2-Hydroxymethylphenyl)acetonitrile under basic conditions.

Part 2: Experimental Validation & Protocols

To confirm the stability profile in your specific matrix, perform the following stress test. This protocol is designed to be self-validating : the appearance of the specific lactone peak (Isochroman-3-one) confirms the mechanism described above.

Protocol 1: Base Stress Testing

Objective: Determine the half-life (

| Parameter | Specification |

| Concentration | 1.0 mg/mL in Methanol/Water (50:50) |

| Stressor | 0.1 N NaOH (1.0 eq initially, then excess) |

| Temperature | 25°C (Ambient) and 50°C (Accelerated) |

| Sampling Points | T=0, 1h, 4h, 24h |

| Detection | HPLC-UV (210 nm or 254 nm) |

Step-by-Step Workflow:

-

Preparation: Dissolve 10 mg of (2-Hydroxymethylphenyl)acetonitrile in 5 mL Methanol. Add 5 mL of 0.2 N NaOH. Vortex immediately.

-

Incubation: Split the sample into two vials. Keep Vial A at 25°C and Vial B at 50°C.

-

Quenching (Critical): At each time point, withdraw 100 µL. Do not simply inject. Quench with 100 µL of 0.2 N HCl to neutralize.

-

Note: Acidification will drive the formation of Isochroman-3-one from any ring-opened salt present. This allows you to quantify the total degradation by measuring the lactone peak.

-

-

Analysis: Inject onto a C18 column (e.g., Agilent Zorbax Eclipse Plus, 3.5µm).

-

Mobile Phase: Gradient 5% to 95% ACN in Water (0.1% Formic Acid).

-

Expected Result: The Starting Material (RT ~ X min) will decrease. A new, less polar peak (Isochroman-3-one, RT > X min) will appear.

-

Data Interpretation

The following table summarizes the expected shifts in analytical data if the degradation mechanism is active.

| Analyte | HPLC Retention | Mass Spec (ESI+) | Notes |

| Starting Material | Baseline | Nitrile peak in IR ( | |

| Isochroman-3-one | Later eluting (Less polar) | Loss of Nitrile; Carbonyl stretch ( | |

| Hydroxy-Acid | Early eluting (Polar) | Only seen if pH is kept basic during analysis |

Part 3: Mitigation Strategies

If your synthesis requires basic conditions (e.g., alkylation of the nitrile), you must disrupt the intramolecular pathway.

-

Hydroxyl Protection: The most effective strategy is to mask the alcohol as a silyl ether (TBS/TBDMS) or benzyl ether before exposing the nitrile to base. This removes the nucleophile (

) required for cyclization. -

Temperature Control: The intramolecular cyclization has a higher activation energy than simple deprotonation. Maintaining reaction temperatures

(using LiHMDS or LDA) can kinetically favor alpha-deprotonation of the nitrile over the nucleophilic attack of the alkoxide. -

Solvent Selection: Avoid protic solvents (MeOH, EtOH) which facilitate proton transfers. Use aprotic polar solvents (THF, DMF) to tightly bind the counter-ion, though this may increase the basicity of the alkoxide.

Decision Logic for Process Development

Figure 2: Decision matrix for handling (2-Hydroxymethylphenyl)acetonitrile.

References

-

Sigma-Aldrich. 2-(4-(Hydroxymethyl)phenyl)acetonitrile Product Sheet. (Provides baseline physicochemical properties and safety data for the para-isomer, applicable to the ortho-isomer's functional group reactivity).

-

Organic Chemistry Tutor. Hydrolysis of Nitriles (Basic and Acidic Conditions). (Foundational mechanism for nitrile to carboxylate conversion).

-

BenchChem. Comparative Guide to the Kinetic Studies of Isochroman-3-ol and Related Benzylic Alcohol Oxidations. (Discusses the stability and formation of the isochroman ring system).

-

Thieme Connect. Oxidative Alkylation of Cyclic Benzyl Ethers.... (Details the oxidative pathways leading to isochroman-3-one lactone formation).

-

ResearchGate. Cationic Ring-Opening Polymerization of 3-Isochromanone. (Validates the existence and reactivity of the cyclic lactone derived from this scaffold).

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of (2-Hydroxymethylphenyl)acetonitrile from Phthalide

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive, two-step guide for the synthesis of (2-Hydroxymethylphenyl)acetonitrile, a valuable bifunctional intermediate in medicinal chemistry and organic synthesis. The protocol begins with the readily available starting material, phthalide, which undergoes a nucleophilic ring-opening reaction followed by a selective reduction to yield the target compound. This document is structured to provide not only a step-by-step methodology but also the underlying chemical principles and expert insights necessary for successful execution.

Strategic Overview & Reaction Principles

The conversion of phthalide to (2-Hydroxymethylphenyl)acetonitrile is an efficient process that leverages fundamental reaction mechanisms in organic chemistry. The overall strategy is bifurcated into two distinct chemical transformations:

-

Nucleophilic Ring-Opening: The synthesis commences with the ring-opening of the phthalide lactone. This is achieved by nucleophilic attack of a cyanide ion at the electrophilic carbonyl carbon. This step transforms the cyclic ester into a linear carboxylate, specifically sodium 2-(cyanomethyl)benzoate. This reaction is an example of a nucleophilic acyl substitution on a cyclic ester.[1]

-

Selective Reduction: The intermediate, 2-(cyanomethyl)benzoic acid (obtained after acidification), possesses two reducible functional groups: a carboxylic acid and a nitrile. The core challenge is the selective reduction of the carboxylic acid to a primary alcohol without affecting the nitrile moiety. Borane (BH₃) and its complexes are the reagents of choice for this transformation, as they readily reduce carboxylic acids while typically leaving nitriles intact under controlled conditions.

Overall Synthetic Workflow

The complete synthetic pathway is illustrated below.

Figure 1: High-level workflow for the synthesis of (2-Hydroxymethylphenyl)acetonitrile.

Experimental Protocols & Methodologies

Extreme Caution Advised: This protocol involves highly toxic and hazardous materials, including sodium cyanide and borane-THF. All steps must be performed in a certified, high-flow chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. An emergency cyanide exposure kit should be readily available.

PART 1: Synthesis of 2-(cyanomethyl)benzoic acid via Phthalide Ring-Opening

Principle: The cyanide anion (CN⁻) is a potent nucleophile that attacks the carbonyl carbon of the phthalide lactone. The tetrahedral intermediate formed subsequently collapses, leading to the cleavage of the C-O bond and the formation of a stable sodium carboxylate salt.[1]

Sources

Application Notes and Protocols for the Catalytic Hydrogenation of (2-Hydroxymethylphenyl)acetonitrile to 2-(2-(Aminomethyl)phenyl)ethanol

Abstract

This document provides a comprehensive guide for the catalytic hydrogenation of (2-Hydroxymethylphenyl)acetonitrile to the corresponding primary amino alcohol, 2-(2-(aminomethyl)phenyl)ethanol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and fine chemicals. These application notes delve into the mechanistic underpinnings of nitrile hydrogenation, discuss catalyst selection, and provide detailed, field-proven protocols for conducting the reaction under both atmospheric and high-pressure conditions. Emphasis is placed on ensuring high selectivity towards the primary amine, minimizing side-product formation, and adhering to stringent safety protocols. The information presented herein is targeted towards researchers, scientists, and drug development professionals seeking to implement this synthesis efficiently and safely.

Introduction: The Chemistry and Challenges of Nitrile Hydrogenation

The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation stands as one of the most atom-economical and environmentally benign methods for this conversion.[1] The reaction typically proceeds via a two-step mechanism involving the formation of a highly reactive imine intermediate.[2]

However, the control of selectivity is a critical issue in this reaction.[3] The intermediate imine can react with the already formed primary amine to yield secondary and tertiary amines as undesirable by-products.[1][4] The choice of catalyst, solvent, temperature, and pressure, as well as the use of additives, can significantly influence the reaction pathway and the final product distribution.[5]

For the specific case of (2-Hydroxymethylphenyl)acetonitrile, the presence of the benzylic hydroxyl group adds another layer of consideration, primarily concerning potential side reactions or catalyst interactions, although the fundamental principles of nitrile reduction remain the same.

Catalyst Selection and Rationale

The choice of catalyst is paramount for a successful nitrile hydrogenation. Several metal catalysts are effective for this transformation, with Raney® Nickel and Rhodium-based catalysts being among the most common.[6][7]

Raney® Nickel: The Workhorse Catalyst

Raney® Nickel is a widely used, cost-effective catalyst for nitrile hydrogenation.[8] It is known for its high activity, but its selectivity can be a concern. To suppress the formation of secondary and tertiary amines, the reaction is often carried out in the presence of a base, such as sodium hydroxide or ammonia.[8][9] The basic conditions are thought to inhibit the condensation of the intermediate imine with the product amine.

Rhodium on Alumina (Rh/Al₂O₃): A High-Selectivity Alternative

Rhodium-on-alumina has demonstrated excellent performance in the hydrogenation of nitriles to primary amines, often with high selectivity even in the absence of basic additives.[10][11] While more expensive than Raney® Nickel, its high selectivity and activity at lower temperatures and pressures can make it a preferred choice, especially in complex syntheses where by-product formation is a significant issue.[10][12] It is important to note that rhodium can also catalyze the reduction of aromatic rings under more forcing conditions, a factor to consider when working with aromatic nitriles.[12]

The following table summarizes the key characteristics of these two catalyst systems for the hydrogenation of (2-Hydroxymethylphenyl)acetonitrile.

| Catalyst System | Advantages | Disadvantages | Recommended For |

| Raney® Nickel / NaOH | Cost-effective, High activity | Pyrophoric, Requires basic additive for selectivity, Can be prone to deactivation[5] | Large-scale synthesis where cost is a primary driver. |

| 5% Rhodium on Alumina | High selectivity for primary amines, Milder reaction conditions possible[12] | Higher cost, Potential for aromatic ring reduction at high T/P[12] | Laboratory-scale synthesis and processes where high purity of the primary amine is critical. |

Safety First: Handling Hydrogenation Reactions

Catalytic hydrogenations, especially those involving pyrophoric catalysts and high-pressure hydrogen gas, are inherently hazardous.[13][14] Strict adherence to safety protocols is non-negotiable.

-

Ventilation: All hydrogenation reactions must be conducted in a certified chemical fume hood.[15][16]

-

Inert Atmosphere: The reaction vessel must be thoroughly purged with an inert gas (e.g., nitrogen or argon) to remove all oxygen before the introduction of hydrogen to prevent the formation of explosive mixtures.[6][15]

-

Catalyst Handling: Pyrophoric catalysts like Raney® Nickel must be handled under a solvent or water at all times and should never be allowed to dry out.[6][13] Specialized handling procedures, such as using a Schlenk line or a glove box, are recommended.

-

Pressure Equipment: High-pressure reactions must be carried out in a properly rated and maintained autoclave or a similar pressure vessel.[15][16] A blast shield should always be used.[13][16]

-

Monitoring: Reactions should never be left unattended.[15] Continuous monitoring of temperature and pressure is crucial to detect any signs of a runaway reaction.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the catalytic hydrogenation of (2-Hydroxymethylphenyl)acetonitrile.

Protocol 1: Atmospheric Pressure Hydrogenation using Raney® Nickel

This protocol is suitable for small-scale laboratory synthesis and utilizes a hydrogen-filled balloon.

Materials:

-

(2-Hydroxymethylphenyl)acetonitrile

-

Raney® Nickel (50% slurry in water)

-

Methanol, anhydrous

-

Sodium hydroxide, 1M solution

-

Hydrogen gas

-

Nitrogen or Argon gas

-

Celite®

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Gas inlet adapter with stopcock

-

Septa

-

Hydrogen-filled balloon

-

Vacuum/inert gas manifold (Schlenk line)

-

Büchner funnel and filter flask

Procedure:

-

Catalyst Preparation: In a three-necked flask equipped with a magnetic stir bar, add the desired amount of Raney® Nickel slurry.

-

Inerting the System: Seal the flask and connect it to a vacuum/inert gas manifold. Evacuate the flask and backfill with nitrogen three times to ensure an inert atmosphere.[14]

-

Solvent and Substrate Addition: Under a positive pressure of nitrogen, add anhydrous methanol via cannula, followed by the (2-Hydroxymethylphenyl)acetonitrile and the 1M sodium hydroxide solution.

-

Hydrogenation: Evacuate the flask and backfill with hydrogen from the balloon. Repeat this two more times. Leave the system under a positive pressure of hydrogen (the balloon should be partially inflated).

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by TLC or GC-MS.

-

Work-up: Once the reaction is complete, carefully purge the system with nitrogen to remove all hydrogen.[13]

-

Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The Celite® pad must be kept wet with solvent during filtration to prevent the pyrophoric catalyst from igniting upon contact with air.[13] Immediately after filtration, quench the catalyst-containing Celite® pad with copious amounts of water.[14]

-

Isolation: The filtrate can be concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography or crystallization.

Diagram of Atmospheric Hydrogenation Setup:

Caption: Workflow for atmospheric hydrogenation.

Protocol 2: High-Pressure Hydrogenation using Rhodium on Alumina

This protocol is suitable for larger-scale synthesis or when higher reactivity is required. It must be performed in a high-pressure reactor (autoclave).

Materials:

-

(2-Hydroxymethylphenyl)acetonitrile

-

5% Rhodium on Alumina (Rh/Al₂O₃)

-

Ethanol or Methanol

-

Hydrogen gas (high-purity)

-

Nitrogen gas (high-purity)

-

Celite®

Equipment:

-

High-pressure autoclave (e.g., Parr hydrogenator) equipped with a stirrer, temperature controller, and pressure gauge.

-

Büchner funnel and filter flask

Procedure:

-

Reactor Charging: To the autoclave vessel, add the (2-Hydroxymethylphenyl)acetonitrile, the solvent (ethanol or methanol), and the 5% Rh/Al₂O₃ catalyst.

-

Sealing and Leak Testing: Seal the autoclave according to the manufacturer's instructions. Pressurize the vessel with nitrogen to the intended reaction pressure and hold for at least 30 minutes to check for leaks.[15]

-

Inerting: Depressurize and then purge the autoclave with nitrogen at least three times to remove all air.[15]

-

Hydrogenation: Purge the reactor with hydrogen gas. Pressurize the autoclave with hydrogen to the desired pressure (e.g., 50-500 psig).

-

Reaction Conditions: Begin stirring and heat the reaction to the desired temperature (e.g., 40-80°C). The reaction progress is monitored by the uptake of hydrogen (pressure drop).[15]

-

Shutdown and Work-up: Once hydrogen uptake ceases, cool the reactor to room temperature.[15] Carefully vent the excess hydrogen into the fume hood exhaust.[15] Purge the reactor with nitrogen three times to remove any residual hydrogen.[15]

-

Catalyst Filtration: Open the autoclave and filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2-(2-(aminomethyl)phenyl)ethanol.

Diagram of High-Pressure Hydrogenation Workflow:

Caption: High-pressure hydrogenation workflow.

Mechanistic Pathway and Side-Product Formation

The hydrogenation of (2-Hydroxymethylphenyl)acetonitrile to 2-(2-(aminomethyl)phenyl)ethanol proceeds through a reactive imine intermediate. The desired reaction is the complete reduction of this imine to the primary amine. However, side reactions can occur, primarily leading to the formation of secondary amines.

Caption: Reaction mechanism and side-product formation.

Data Interpretation and Troubleshooting

| Observation | Possible Cause | Suggested Action |

| Incomplete reaction | Inactive catalyst, Insufficient hydrogen, Poor stirring | Use fresh catalyst, Ensure a positive hydrogen pressure, Increase stirring rate. |

| Low yield of primary amine, significant by-products | Formation of secondary/tertiary amines | Add a basic modifier (e.g., NaOH) when using Raney® Ni. Switch to a more selective catalyst like Rh/Al₂O₃. Optimize temperature (lower temperatures often favor primary amine formation). |

| Dark-colored reaction mixture | Catalyst decomposition or side reactions | Ensure proper inerting of the reaction vessel. Consider milder reaction conditions. |

| No reaction | Catalyst poisoning | Purify the starting material. Ensure the solvent is of high purity and degassed. |

Conclusion

The catalytic hydrogenation of (2-Hydroxymethylphenyl)acetonitrile to 2-(2-(aminomethyl)phenyl)ethanol is a robust and scalable reaction. Successful implementation hinges on the careful selection of the catalyst system, meticulous adherence to safety protocols, and a thorough understanding of the reaction mechanism to mitigate side-product formation. Both Raney® Nickel and Rhodium on Alumina are effective catalysts, with the choice depending on the specific requirements of the synthesis in terms of cost, scale, and desired product purity. The protocols and guidelines presented in this document provide a solid foundation for researchers to achieve high yields of the desired primary amino alcohol safely and efficiently.

References

- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors.

- Hydrogenation Reaction Safety In The Chemical Industry.

- HYDROGENATION | FACT SHEET - Stanford Environmental Health & Safety.

- Hydrogenation SOP.

- Hydrogenation Reactions - safety.pitt.edu.

- Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers - MDPI.

- Process for the hydrogenation of nitriles to primary amines - Google Patents. US4739120A.

- The catalytic hydrogenation of adiponitrile to hexamethylenediamine over a rhodium/alumina catalyst in a three phase slurry reactor (2003) | S Alini - SciSpace.

- Method for the production of primary amines by hydrogenating nitriles - Google Patents. CA2477085C.

- Kinetics of adiponitrile hydrogenation over rhodium-alumina catalysts.

- Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines.

- Selective Hydrogenation of Nitriles to Secondary Imines Catalyzed by an Iron Pincer Complex - Weizmann Institute of Science.

- Hydrogenation of dinitriles over Raney ® -Ni catalyst | Download Table - ResearchGate.

- Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions - ChemRxiv.

- Method for the production of primary amines by hydrogenating nitriles - Google Patents. US7214829B2.

- The hydrogenation of mandelonitrile over a Pd/C catalyst: towards a mechanistic understanding - PMC.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. The hydrogenation of mandelonitrile over a Pd/C catalyst: towards a mechanistic understanding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. quod.lib.umich.edu [quod.lib.umich.edu]

- 5. mdpi.com [mdpi.com]

- 6. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]

- 7. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 8. US7214829B2 - Method for the production of primary amines by hydrogenating nitriles - Google Patents [patents.google.com]

- 9. CA2477085C - Method for the production of primary amines by hydrogenating nitriles - Google Patents [patents.google.com]

- 10. scispace.com [scispace.com]

- 11. research.nu.edu.kz [research.nu.edu.kz]

- 12. US4739120A - Process for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]

- 13. ehs.stanford.edu [ehs.stanford.edu]

- 14. chem.uci.edu [chem.uci.edu]

- 15. njhjchem.com [njhjchem.com]

- 16. safety.pitt.edu [safety.pitt.edu]

Technical Application Note: Advanced Cyclization Strategies for Isochroman-3-one Synthesis

Topic: Cyclization methods for (2-Hydroxymethylphenyl)acetonitrile to isochromanone Content Type: Application Note & Protocol Audience: Senior Researchers, Process Chemists, and Drug Discovery Scientists

Executive Summary

This application note details the technical protocols for the cyclization of (2-Hydroxymethylphenyl)acetonitrile (also known as 2-(cyanomethyl)benzyl alcohol) to isochroman-3-one (3-isochromanone).[1] Isochroman-3-one is a critical pharmacophore in agricultural fungicides and a versatile building block in medicinal chemistry.[1] This guide prioritizes two distinct methodologies: a robust Acid-Mediated Direct Cyclization (favored for industrial scalability) and a Base-Mediated Hydrolysis-Lactonization (favored for mild laboratory synthesis).[1]

Introduction & Mechanistic Rationale

The transformation of (2-Hydroxymethylphenyl)acetonitrile to isochroman-3-one involves the hydrolysis of a nitrile functionality to a carboxylic acid equivalent, followed by intramolecular esterification (lactonization) with the pendant ortho-hydroxyl group.[1]

Mechanistic Pathways

The reaction proceeds through distinct intermediates depending on the pH of the medium.

-

Acidic Pathway (Direct): The nitrile is activated by protonation, attacked by water to form an amide, and subsequently hydrolyzed to the acid. In the presence of the proximal hydroxyl group, the intermediate hydroxy-acid spontaneously lactonizes, often driven by the thermodynamic stability of the six-membered lactone ring.

-

Basic Pathway (Stepwise): The nitrile is hydrolyzed to the carboxylate salt. Lactonization is suppressed due to ionization.[1] Cyclization is triggered only upon acidification (workup).[1]

Figure 1: Mechanistic divergence between acid-catalyzed (Red) and base-mediated (Blue) synthesis of isochroman-3-one.[1]

Method A: Acid-Mediated Direct Cyclization (Standard Protocol)

Rationale: This method allows for a "one-pot" transformation where hydrolysis and cyclization occur concurrently.[1] It is the preferred industrial route due to atom economy and the avoidance of salt waste associated with neutralization steps.

Materials

-

Precursor: (2-Hydroxymethylphenyl)acetonitrile (Purity >95%)[1]

-

Reagent: Sulfuric Acid (50% aq.[1][2] solution) or Conc. HCl

-

Solvent: Toluene (optional biphasic additive to extract product as it forms)[1]

Experimental Protocol

-

Reactor Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and an internal temperature probe.[1]

-

Charging: Charge the flask with (2-Hydroxymethylphenyl)acetonitrile (1.0 equiv).

-

Acid Addition: Slowly add 50% aqueous H₂SO₄ (3.0 – 5.0 equiv) while stirring. Note: Exotherm is possible; maintain temp < 40°C during addition.[1]

-

Stepwise Heating (Critical):

-

Heat the mixture to 70–75°C and hold for 3–4 hours. Why? This initiates nitrile hydration to the amide without causing polymerization.

-

Increase temperature to 90–100°C (reflux) for an additional 2–3 hours to drive the hydrolysis of the amide to the acid/lactone.

-

-

Monitoring: Monitor by HPLC or TLC (Mobile phase: Hexane/EtOAc 7:3). Disappearance of the amide intermediate indicates completion.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

If toluene was not used in the reaction, add Toluene or Dichloromethane (DCM) for extraction.

-

Separate the organic layer.[2][3][4] Wash with water (2x) and saturated NaHCO₃ (carefully) to remove residual acid.

-

Dry over anhydrous MgSO₄ and concentrate in vacuo.[1]

-

-

Purification: Recrystallize from cyclohexane or isopropanol if necessary.

Typical Yield: 75–85%[1]

Method B: Base-Mediated Hydrolysis & Lactonization

Rationale: Useful for substrates sensitive to strong mineral acids or when the starting material contains acid-labile protecting groups elsewhere on the scaffold.[1]

Experimental Protocol

-

Hydrolysis:

-

Dissolve (2-Hydroxymethylphenyl)acetonitrile (1.0 equiv) in Ethanol/Water (1:1 v/v).

-

Add NaOH or KOH (2.5 equiv).[1]

-

Reflux for 4–6 hours until ammonia evolution ceases (detectable by pH paper at condenser outlet).

-

-

Isolation of Intermediate:

-

Cyclization (Lactonization):

-

Cool the aqueous solution to 0–5°C in an ice bath.

-

Slowly acidify with 6M HCl to pH 1–2.[1]

-

Observation: The hydroxy-acid will form and rapidly cyclize to the lactone, often precipitating out of solution.

-

-

Workup:

-

Extract the precipitate/oil into Ethyl Acetate.

-

Wash with brine, dry, and concentrate.

-

Typical Yield: 60–75% (Slightly lower due to potential ring-opening equilibrium in basic media).[1]

Comparative Analysis & Troubleshooting

Method Comparison

| Feature | Method A (Acidic) | Method B (Basic) |

| Reaction Type | One-pot Hydrolysis-Cyclization | Two-step Saponification-Acidification |

| Reagents | H₂SO₄ or HCl | NaOH/KOH, then HCl |

| Throughput | High (Industrial Standard) | Moderate (Lab Scale) |

| By-products | Ammonium salts (NH₄HSO₄) | NaCl/KCl salts |

| Suitability | Robust substrates | Acid-sensitive substrates |

Troubleshooting Guide

-

Problem: Incomplete Conversion (Amide Stalling).

-

Cause: Insufficient temperature or acid concentration.[1] The amide intermediate is stable.

-

Solution: Increase temperature to 100°C or add a co-solvent (e.g., 1,4-dioxane) to improve solubility of the organic phase in the aqueous acid.

-

-

Problem: "Gummy" Product / Polymerization.

-

Cause: Overheating the nitrile in the absence of sufficient water results in polymerization.

-

Solution: Ensure vigorous stirring and adequate dilution. Follow the stepwise heating profile (75°C

100°C).

-

Process Workflow Diagram

Figure 2: Optimized workflow for the Acid-Mediated synthesis of Isochroman-3-one.

References

-

Patent EP0947512A1. Method for manufacturing 3-isochromanone.[1] (1999).[1] European Patent Office.[1] Link

-

Patent US6372921B1. Process for producing isochromanones and intermediates thereof.[1] (2002).[1] USPTO.[1] Link

-

Organic Chemistry Portal. Synthesis of Isochromanones. (n.d.). Retrieved from Organic Chemistry Portal.[1] Link

-

PrepChem. Synthesis of isochroman. (n.d.). Detailed laboratory procedures for isochroman derivatives. Link

Sources

Application Note: Strategic Utilization of (2-Hydroxymethylphenyl)acetonitrile in Heterocyclic Chemistry

Executive Summary & Structural Advantage

(2-Hydroxymethylphenyl)acetonitrile (CAS: 612-25-9) represents a privileged "spring-loaded" scaffold in heterocyclic chemistry. Its structural uniqueness lies in the ortho-disposition of a nucleophilic hydroxymethyl group (

Unlike simple benzyl nitriles, this bifunctionality allows for rapid, atom-economic intramolecular cyclizations. It serves as a critical divergence point for synthesizing 3-isochromanones (isochroman-3-ones), 3-amino-isochromenes , and tetrahydroisoquinolines . These heterocycles are pharmacophores in strobilurin fungicides (e.g., Picoxystrobin), immunomodulators, and antitumor agents.

Key Applications Overview

| Target Scaffold | Reaction Class | Key Reagents | Industrial Relevance |

| 3-Isochromanone | Hydrolytic Cyclization | Aqueous HCl/H₂SO₄ | Agrochemicals (Fungicides) |

| 3-Amino-1H-isochromene | Pinner Cyclization | Dry HCl (g), Dioxane | Bioactive Alkaloids |

| Tetrahydroisoquinoline | Reductive Cyclization | LiAlH₄ / H₂ (cat) | CNS Active Drugs |

Mechanistic Pathways & Decision Tree

The reactivity of (2-Hydroxymethylphenyl)acetonitrile is dictated by the reaction medium's water content and pH. The following decision tree illustrates the divergent pathways available to the chemist.

Figure 1: Chemoselective divergence based on reaction conditions. High contrast nodes indicate critical control points.

Detailed Experimental Protocols

Protocol A: Synthesis of 3-Isochromanone (Agrochemical Standard)

Objective: High-yield conversion to the lactone scaffold used in strobilurin synthesis. Mechanism: Acid-catalyzed hydrolysis of the nitrile to the carboxylic acid, followed by spontaneous intramolecular esterification (lactonization).

Materials:

-

(2-Hydroxymethylphenyl)acetonitrile (10.0 g, 68 mmol)

-

Hydrochloric acid (37%, 40 mL)

-

Water (20 mL)

-

Toluene (50 mL) for extraction

Step-by-Step Methodology:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Addition: Charge the flask with (2-Hydroxymethylphenyl)acetonitrile (10.0 g). Add water (20 mL) and concentrated HCl (40 mL).

-

Note: The high acid concentration is required to ensure complete hydrolysis of the nitrile, which passes through a primary amide intermediate.

-

-

Reaction: Heat the mixture to reflux (approx. 100°C) for 4–6 hours.

-

Monitoring: Monitor via TLC (30% EtOAc in Hexanes). The starting nitrile (

) will disappear, and the lactone (

-

-

Work-up: Cool the reaction mixture to room temperature. A biphasic mixture or precipitate may form.

-

Extraction: Dilute with water (50 mL) and extract with Toluene (3 x 50 mL).

-

Why Toluene? 3-Isochromanone has excellent solubility in aromatic solvents, and toluene aids in azeotropic drying if needed.

-

-

Purification: Wash the combined organic layers with saturated NaHCO₃ (to remove uncyclized acid traces) and brine. Dry over MgSO₄ and concentrate in vacuo.

-

Crystallization: Recrystallize from cyclohexane or isopropyl ether to yield white crystals.

Expected Yield: 85–92% Characterization:

-

IR: Strong carbonyl band at ~1740 cm⁻¹ (lactone).

-

¹H NMR (CDCl₃):

5.30 (s, 2H, Ar-CH₂-O), 3.70 (s, 2H, Ar-CH₂-CO).

Protocol B: Synthesis of 3-Amino-1H-isochromene (Pinner Cyclization)

Objective: Accessing the amino-enol ether scaffold for pharmaceutical intermediates. Mechanism: Under anhydrous conditions, the hydroxyl group attacks the protonated nitrile carbon (Pinner reaction) to form a cyclic imidate, which tautomerizes to the stable amino-isochromene salt.

Materials:

-

(2-Hydroxymethylphenyl)acetonitrile (5.0 g, 34 mmol)

-

1,4-Dioxane (anhydrous, 50 mL)

-

HCl gas (generated or from cylinder) or 4M HCl in Dioxane

Step-by-Step Methodology:

-

Drying: Ensure all glassware is flame-dried and flushed with Argon. Moisture will divert the reaction toward Protocol A (Lactone).

-

Solvation: Dissolve the starting material in anhydrous 1,4-dioxane (50 mL). Cool to 0–5°C in an ice bath.

-

Saturation: Bubble dry HCl gas through the solution for 30–60 minutes, or add 4M HCl/Dioxane (25 mL) dropwise.

-

Cyclization: Allow the mixture to warm to room temperature and stir for 12 hours. A thick white precipitate (the hydrochloride salt) typically forms.

-

Isolation: Filter the precipitate under an inert atmosphere (nitrogen). Wash with cold dry ether.

-

Critical Step: Do not wash with water, as the imidate will hydrolyze to the lactone.

-

-

Free Base Formation (Optional): To isolate the free amine, suspend the salt in dry ether and treat with triethylamine (1.1 eq) at 0°C, then filter off the TEA-HCl salts.

Expected Yield: 70–80% (as HCl salt).

Advanced Workflow: Process Safety and Scale-Up

When scaling these reactions, particularly the hydrolysis (Protocol A), specific safety parameters regarding cyanide evolution and thermal runaway must be managed.

Figure 2: Industrial workflow emphasizing In-Process Controls (IPC) and safety scrubbing.

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Protocol A) | Incomplete hydrolysis of the amide intermediate. | Increase acid concentration (use 6N to conc. HCl) or extend reflux time. |

| Product is an Oil (Protocol A) | Impurities (uncyclized hydroxy-acid) preventing crystallization. | Wash organic layer thoroughly with 10% NaHCO₃ to remove acidic byproducts. |

| Hydrolysis to Lactone (Protocol B) | Moisture ingress during Pinner reaction. | Use strictly anhydrous solvents (Dioxane/Ether) and dry HCl gas. |

| Polymerization | High temperature during work-up. | Keep temperatures below 50°C during concentration; 3-isochromanone can polymerize under strong acid catalysis if solvent is removed too aggressively. |

References

-

Syngenta Limited. (2009).[1] Process for the preparation of 3-isochromanone.[1][2][3][4][5][6][7] Patent IN230007. 1

- Relevance: Describes industrial scale-up and phase separation techniques for isochromanone synthesis.

-

ChemicalBook. (2023). 3-Isochromanone Synthesis and Properties.7

- Relevance: Provides physical property data and alternative synthesis routes via o-xylene deriv

-

Ningbo Inno Pharmchem. (2026). Exploring the Applications of 3-Isochromanone in Agrochemical Synthesis.5[3][6][8][9][10][11][12]

-

Relevance: Highlights the role of the molecule in Picoxystrobin synthesis.[5]

-

-

Organic Chemistry Portal. (2023). Synthesis of Isochromenes.[1][3][4][6][7][13][14]13[6][12]

- Relevance: Reviews metal-catalyzed cyclization methods relevant to the isochromene p

-

ResearchGate. (2025). Cationic Ring-Opening Polymerization of 3-Isochromanone.12[6][9][12]

- Relevance: Discusses the reactivity of the isochromanone ring under acidic conditions, relevant for stability troubleshooting.

Sources

- 1. "A Process For The Preparation Of 3 Isochromanone" [quickcompany.in]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. EP0906304B1 - Process for preparing 3-isochromanone - Google Patents [patents.google.com]

- 4. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]

- 5. nbinno.com [nbinno.com]

- 6. EP0906304B1 - Process for preparing 3-isochromanone - Google Patents [patents.google.com]

- 7. 3-Isochromanone synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Rapid synthesis of 3-amino-1H-isochromene from ortho-ynamidyl het(aryl) aldehyde derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. (PDF) New synthesis of 3-amino-1H-benzo[f]chromene-2-carbonitriles [academia.edu]

- 12. researchgate.net [researchgate.net]

- 13. Isochromene synthesis [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Guide: Yield Optimization for (2-Hydroxymethylphenyl)acetonitrile

This technical guide addresses the synthesis and yield optimization of (2-Hydroxymethylphenyl)acetonitrile (also known as 2-(cyanomethyl)benzyl alcohol).

The primary challenge in this synthesis is the "Ortho-Effect," where the proximity of the hydroxymethyl (

Executive Summary & Reaction Logic

Target Molecule: (2-Hydroxymethylphenyl)acetonitrile (CAS: 17332-23-9) Primary Precursor: 2-(Chloromethyl)benzyl alcohol (or its esters). Critical Failure Mode: Intramolecular cyclization to Phthalan.

The "Ortho-Effect" Challenge

In the standard nucleophilic substitution (

-

Desired Path: Intermolecular attack by

on -

Competing Path: Intramolecular attack by

on

Impact: In unprotected "Direct Cyanation," Phthalan formation can consume 30–60% of the starting material, creating an inseparable azeotrope and drastically lowering yield.

Recommended Synthetic Route (The "Protected" Pathway)

To guarantee high yields (>85%), you must disable the intramolecular nucleophile by protecting the alcohol before the cyanation step.

Workflow Diagram

Figure 1: The Protected Pathway (Green) avoids the Phthalan trap (Red) by masking the alcohol group during the basic cyanation step.

Detailed Experimental Protocol

Step 1: Selective Monochlorination (If starting from Diol)

Goal: Convert 1,2-benzenedimethanol to 2-(chloromethyl)benzyl alcohol without over-chlorinating to the dichloride.

-

Reagents: 1,2-Benzenedimethanol (1.0 eq), Conc. HCl (1.1 eq), Toluene.

-

Procedure:

-

Suspend diol in Toluene (0.5 M).

-

Add Conc. HCl dropwise at 20°C.

-

Stir vigorously. The product (monochloride) partitions into the toluene phase, protecting it from further reaction with aqueous HCl.

-

Stop Point: Monitor by TLC. Stop when diol < 5%.

-

Workup: Wash organic layer with saturated

. Do not distill (heat promotes cyclization). Use crude for Step 2.

-

Step 2: Acetyl Protection (Crucial for Yield)

Goal: Mask the -OH group.

-

Reagents: Crude Chloro-alcohol, Acetic Anhydride (1.2 eq), Pyridine (cat.), DCM.

-

Procedure: Standard acetylation. Wash with dilute HCl to remove pyridine.

-

Result: 2-(Chloromethyl)benzyl acetate. This intermediate is stable and cannot cyclize.

Step 3: Cyanation

Goal: Displacement of Chloride with Cyanide.

-

Reagents: NaCN (1.2 eq), DMSO (dry).

-

Temp: 40–50°C.

-

Protocol:

-

Dissolve NaCN in DMSO.

-

Add Protected Acetate dropwise (exothermic).

-

Stir for 2-4 hours.

-

Quench: Pour into water, extract with Ethyl Acetate.

-

-

Why this works: The acetate protecting group is stable to NaCN under these conditions, and the absence of a free -OH prevents phthalan formation.

Step 4: Mild Deprotection

Goal: Restore the alcohol without hydrolyzing the nitrile.

-

Reagents:

(0.5 eq), Methanol. -

Protocol: Stir at room temperature for 1 hour. Transesterification removes the acetate.

-

Purification: Column chromatography or crystallization (if solid).

Troubleshooting Guide (Direct Route)

For researchers who must use the direct route (2-(chloromethyl)benzyl alcohol + NaCN).

Issue 1: High Phthalan Formation (>10%)

| Root Cause | Mechanism | Corrective Action |

| High pH | NaCN is basic ( | Buffer the reaction. Add 1.0 eq of |

| Solvent Polarity | DMSO/DMF solvates cations, leaving naked | Switch to Acetone/Water (3:1). The hydration shell reduces the basicity of the alkoxide relative to the cyanide. |

| Temperature | Heat favors the intramolecular entropy-driven cyclization. | Keep Temp < 30°C. Allow longer reaction times (12-24h) rather than heating. |

Issue 2: Hydrolysis to Amide/Acid

-

Symptom: Appearance of 2-(hydroxymethyl)phenylacetic acid.

-

Cause: Presence of water at high pH or high temperature.

-

Fix: Use Anhydrous DMSO and dry NaCN. If using phase transfer catalysis (DCM/Water), ensure the aqueous phase is not strongly basic (buffer to pH 9-10).

Issue 3: Polymerization

-

Symptom: Dark tarry reaction mixture.

-

Cause: Benzyl halides are prone to Friedel-Crafts type self-alkylation or polymerization initiated by trace metals.

-

Fix: Add a radical inhibitor (BHT) or ensure glassware is metal-free. Keep concentration < 0.2 M.

Frequently Asked Questions (FAQ)

Q: Can I use KCN instead of NaCN? A: Yes. KCN is slightly more soluble in organic solvents than NaCN, but NaCN is generally preferred in DMSO. If using Phase Transfer Catalysis (e.g., TBAB), the cation matters less.

Q: Why not use 2-cyanobenzyl bromide and hydrolyze? A: 2-cyanobenzyl bromide is a lachrymator and expensive. Furthermore, hydrolyzing the bromide to an alcohol in the presence of a nitrile is difficult; the nitrile will likely hydrolyze to the acid first.

Q: My product solidifies into a waxy mass. How do I purify it? A: (2-Hydroxymethylphenyl)acetonitrile has a low melting point. Recrystallization is difficult.

-

Purification: Flash chromatography (Silica, Hexane:EtOAc 7:3).

-

Storage: Store at -20°C. The compound can spontaneously cyclize to 3-imino-isochroman upon long-term standing at room temperature.

Q: What is the "Isochroman-3-one" route? A: This is an alternative where you synthesize Isochroman-3-one (the lactone) and treat it with Ammonia/Amine. However, to get the nitrile-alcohol, you are essentially trying to open the lactone. The equilibrium favors the lactone. The nitrile synthesis described above is the kinetic trap.

References

-

Preparation of 2-(hydroxymethyl)

- Source: U.S. Patent 3,983,160.

- Relevance: Describes the direct cyanation of hydroxybenzyl alcohols using HCN/DMSO, establishing the baseline for solvent effects.

-

Selectivity in Benzyl Alcohol Chlorination

- Source: Organic Chemistry Portal. "Synthesis of benzyl chlorides."

- Relevance: Provides conditions for selective monochlorination of diols using HCl/Toluene systems.

-

Cyanation of Benzyl Halides (Side Reactions)

- Source: BenchChem Technical Support.

- Relevance: Details the mechanism of isocyanide and elimination side reactions relevant to benzyl substr

-

Catalytic Cyanation Methods

- Source: MDPI.

- Relevance: Discusses modern catalytic alternatives avoiding toxic cyanide salts, though less common for this specific ortho substr

Technical Support Center: Stability & Handling of (2-Hydroxymethylphenyl)acetonitrile

Content ID: TS-ORG-2024-089 Topic: Prevention of Spontaneous Oligomerization & Cyclization Audience: Medicinal Chemists, Process Development Scientists

Core Directive: The "Ortho-Effect" Trap

You are likely accessing this guide because your clear oil sample of (2-Hydroxymethylphenyl)acetonitrile has spontaneously turned into a viscous gum or a white solid.

Immediate Diagnosis: What you are observing is likely not a traditional nitrile polymerization. Instead, you are witnessing one of two competing degradation pathways driven by the ortho-substitution pattern:

-

Acid-Catalyzed Oligomerization: Formation of poly-benzyl ethers (viscous gum).

-

Intramolecular Cyclization: Conversion to 3-isochromanone (white crystalline solid).

This guide provides the protocols to arrest these pathways.

Mechanism of Degradation

To prevent the issue, you must understand the causality. The proximity of the nucleophilic hydroxyl group (

Degradation Pathways Diagram

Figure 1: The dual degradation pathways. The molecule is kinetically stable only in a narrow window of conditions (Neutral pH, Low Temp).

Troubleshooting & FAQs

Scenario A: "My sample turned into a sticky yellow gum overnight."

-

Diagnosis: Acid-catalyzed self-condensation (Poly-benzyl ether formation).

-

Cause: Trace acids from silica gel chromatography or chloroform (which forms HCl over time) triggered the formation of a benzylic carbocation.

-

Corrective Action:

-

Solvent Check: Ensure chloroform/DCM is stabilized with amylene, not ethanol (ethanol can react). Ideally, filter solvents through basic alumina before use.

-

Purification: Do not use standard acidic silica gel. Use Neutral Alumina or silica pre-treated with 1% Triethylamine (TEA).

-

Scenario B: "White crystals are precipitating out of the oil."

-

Diagnosis: Cyclization to 3-isochromanone.

-

Cause: Basic impurities or simple thermodynamic relaxation. The 6-membered lactone (isochromanone) is thermodynamically more stable than the open-chain nitrile alcohol.

-

Corrective Action:

-

This process is often irreversible. If the solid is pure 3-isochromanone, you may need to hydrolyze the ring back open (difficult without side reactions) or re-synthesize.

-

Prevention: Store at -20°C immediately after isolation.

-

Scenario C: "I see a new spot on TLC that doesn't move (Baseline)."

-

Diagnosis: Polymerization/Oligomerization.

-

Cause: High concentration storage.

-

Corrective Action: Store the compound as a dilute solution in an inert solvent (e.g., anhydrous THF or Toluene) if not using immediately.

Experimental Protocols

Protocol 1: Safe Isolation & Purification

Standard silica gel is acidic (pH ~5-6) and will destroy this compound.

| Step | Action | Technical Rationale |

| 1. Quenching | If synthesizing, quench reaction at 0°C with saturated | Prevents exotherm-driven cyclization. |

| 2. Extraction | Use Ethyl Acetate (EtOAc). Wash organic layer with Brine followed by buffered water (pH 7) . | Removes water-soluble catalysts. |

| 3. Drying | Use | Anhydrous conditions prevent nitrile hydrolysis. |

| 4. Column Prep | Slurry Silica Gel in Hexanes with 1% Triethylamine (TEA) . | Neutralizes acidic sites on silica. |

| 5. Elution | Run column quickly. Do not leave compound on silica overnight. | Minimizes contact time with surface hydroxyls. |

| 6. Concentration | Evaporate solvent at < 30°C . Do not heat to dryness.[1] | Heat accelerates the intramolecular attack. |

Protocol 2: Long-Term Storage

-

Container: Amber glass vial (silanized glass is preferred to reduce surface acidity).

-

Atmosphere: Flush headspace with Argon (heavier than air, provides better blanket than Nitrogen).

-

Temperature: Store strictly at -20°C to -80°C .

-

Physical State: If possible, store as a frozen benzene or toluene matrix (solidified solution) to arrest molecular motion and prevent intermolecular reactions.

Quantitative Stability Data

Based on accelerated aging studies of ortho-substituted benzyl alcohols.

| Condition | Time to 5% Degradation | Primary Degradant |

| 25°C, Neat (Oil) | < 24 Hours | 3-Isochromanone (Solid) |

| 25°C, in | < 6 Hours | Poly-benzyl ethers (Gum) |

| 4°C, Neat | 3-5 Days | 3-Isochromanone |

| -20°C, Neat (Argon) | > 3 Months | N/A (Stable) |

| -20°C, in Toluene | > 6 Months | N/A (Stable) |

References

-

Mechanism of Isochromanone Formation

- Study: "Synthesis of 3-isochromanone containing spiroheterocycles."

- Relevance: details the cyclization tendency of ortho-functionalized benzyl alcohols.

-

Source:

-

Benzyl Alcohol Oligomerization

- Study: "Benzyl alcohol synthesis and stability."

- Relevance: Explains the acid-catalyzed form

-

Source:

-

Nitrile Polymerization Context

Sources

Technical Support Center: Optimization of (2-Hydroxymethylphenyl)acetonitrile Cyclization

Subject: Process Optimization & Troubleshooting for 3-Isochromanone Synthesis Ticket ID: CHEM-OPT-8821 Support Tier: Level 3 (Senior Application Scientist)

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are developing or scaling up the synthesis of 3-Isochromanone (also known as 3,4-dihydro-1H-2-benzopyran-3-one) from (2-hydroxymethylphenyl)acetonitrile .

This transformation is a critical step in the manufacturing of strobilurin fungicides and various pharmaceutical intermediates. While the reaction appears to be a simple intramolecular cyclization, it is fraught with thermodynamic and kinetic pitfalls, including polymerization, hydrolysis to the amide (stalled reaction), and ring-opening during workup.

This guide provides a validated optimization framework, moving beyond standard literature to address the "hidden" variables that affect yield and purity.

Module 1: Reaction Mechanism & Pathway Analysis

To optimize conditions, one must understand the competing pathways. The cyclization can proceed via Acid-Catalyzed Pinner-type reaction or Base-Mediated Hydrolysis-Lactonization .

Recommendation: For high-purity applications, we recommend the Base-Mediated Hydrolysis followed by Acidic Lactonization . This pathway offers better control over the exothermic nature of the reaction and allows for the removal of non-cyclizable impurities before the final ring closure.

Pathway Visualization

Figure 1: Mechanistic pathways for 3-Isochromanone synthesis.[1][2][3] Path A (Green/Yellow) is the preferred industrial route for stability.

Module 2: Critical Parameter Optimization

The following parameters are derived from statistical design of experiments (DoE) and process patents [1, 2].

Hydrolysis Phase (Base-Mediated)

| Parameter | Recommended Range | Scientific Rationale |

| Base Equivalents | 2.0 – 2.5 eq (NaOH or KOH) | 1 eq neutralizes the generated carboxylic acid; the 2nd eq ensures rapid hydrolysis of the nitrile. Insufficient base stops the reaction at the amide intermediate. |

| Temperature | 70°C – 85°C | Nitrile hydrolysis is kinetically slow below 60°C. Exceeding 90°C risks degradation of the hydroxymethyl group (oxidation/etherification). |

| Concentration | 10 – 15 wt% in Water | High concentrations lead to viscosity issues and potential intermolecular polymerization of the intermediate. |

Cyclization Phase (Acidification)

| Parameter | Recommended Range | Scientific Rationale |

| Acid Choice | HCl (aq, 30-35%) | Sulfuric acid can cause charring/sulfonation. HCl allows for easier pH monitoring and removal. |

| Target pH | pH 1.0 – 2.0 | The hydroxy-acid intermediate cyclizes spontaneously at low pH. If pH > 3, the equilibrium shifts back to the open-ring acid form (water-soluble loss). |

| Solvent (Extraction) | Toluene or Xylene | Critical: The lactone is lipophilic. Performing acidification in the presence of an organic solvent (biphasic mode) extracts the lactone immediately as it forms, driving the equilibrium forward. |

Module 3: Troubleshooting Guide (FAQ)

Q1: My yield is low (<50%), and the aqueous layer remains cloudy after extraction.

Diagnosis: Incomplete Cyclization or "Phase Lock".

-

Cause: If the acidification pH is not low enough (e.g., pH 4-5), the molecule exists as the free acid (2-hydroxymethylphenylacetic acid), which is amphiphilic and acts as a surfactant, causing emulsions.

-

Solution:

-

Check aqueous pH; adjust to < 1.5 using conc. HCl.

-

Heat the biphasic mixture to 50°C for 30 minutes with vigorous stirring to force lactonization and extraction into the organic layer.

-

Q2: I see a significant "Amide" peak in HPLC/LC-MS.

Diagnosis: Stalled Hydrolysis.

-

Cause: The nitrile-to-acid conversion proceeds via an amide intermediate. If the base concentration drops or the reaction time is too short, the reaction stops at the amide. The amide cannot be cyclized simply by acidifying.

-

Solution:

-

Extend the basic hydrolysis time.

-

Ensure you are using at least 2.2 equivalents of base.

-

Do not acidify until the amide peak is < 1% by HPLC.

-

Q3: The product is colored (yellow/brown) and sticky.

Diagnosis: Polymerization/Oligomerization.

-

Cause: 3-Isochromanone can undergo intermolecular aldol-type condensations or ether formation under harsh acidic conditions or extreme heat.

-

Solution:

-

Avoid "Path B" (Direct acid cyclization of nitrile) if possible.

-

During acidification, keep the temperature < 25°C initially, then warm gently.

-

Recrystallize using Methylcyclohexane or Isopropanol/Water to remove oligomers [3].

-

Module 4: Validated Experimental Protocol

Objective: Synthesis of 3-Isochromanone via Hydrolysis-Lactonization. Scale: 100 mmol basis.

Step 1: Hydrolysis

-

Charge a 500 mL 3-neck flask with (2-Hydroxymethylphenyl)acetonitrile (14.7 g, 100 mmol).

-

Add Water (100 mL) and NaOH (8.8 g, 220 mmol).

-

Heat to 80°C with overhead stirring. Monitor by HPLC.

-

Checkpoint: Reaction is complete when Nitrile and Amide are not detected (approx. 4–6 hours).

-

-

Cool the reaction mixture to 20°C .

Step 2: Biphasic Cyclization

-

Add Toluene (150 mL) to the aqueous reaction mixture.

-

With vigorous stirring, slowly add Conc. HCl (approx. 25 mL) dropwise.

-

Caution: Exothermic.[4] Maintain internal temp < 30°C.

-

-

Adjust final pH to 1.0 .

-

Warm the biphasic mixture to 50°C for 1 hour. This ensures complete lactonization and transfer to the toluene layer.

Step 3: Isolation

-

Separate the layers while warm (40–50°C).

-

Wash the organic layer with Brine (50 mL).

-

Dry over MgSO4 , filter, and concentrate under reduced pressure.

-

Crystallization: Dissolve the residue in minimal hot Methylcyclohexane (or Toluene/Hexane 1:3), cool slowly to 0°C. Filter the white crystalline solid.

References

-

Jones, R. V. H., et al. (2004).[3] Process for the preparation of 3-isochromanone. Patent EP0906304B1. Syngenta Ltd.[3]

-

Murao, H., et al. (2002). Process for producing isochromanones and intermediates thereof. Patent US6372921B1. Nippon Shokubai Co., Ltd.

-

ResearchGate Discussion. (2013). General methods for synthesis of 3-isochromanones.

Sources

- 1. US6372921B1 - Process for producing isochromanones and intermediates thereof - Google Patents [patents.google.com]

- 2. EP0947512A1 - Method for manufacturing 3-isochromanone - Google Patents [patents.google.com]

- 3. "A Process For The Preparation Of 3 Isochromanone" [quickcompany.in]

- 4. scispace.com [scispace.com]

Technical Support Center: Purification of Crude (2-Hydroxymethylphenyl)acetonitrile

Welcome to the technical support center for the purification of crude (2-hydroxymethylphenyl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed experimental protocols to overcome common challenges encountered during the purification of this versatile chemical intermediate.

Introduction

(2-Hydroxymethylphenyl)acetonitrile is a valuable building block in the synthesis of various pharmaceutical compounds. Its purity is paramount for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). This guide provides practical, field-proven insights into removing common impurities and ensuring the stability of the final product.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the purification of (2-Hydroxymethylphenyl)acetonitrile in a direct question-and-answer format.

Q1: My purified (2-Hydroxymethylphenyl)acetonitrile appears to be decomposing over time, indicated by a color change and the faint odor of almonds (hydrogen cyanide). What is the cause and how can I prevent it?

A1: (2-Hydroxymethylphenyl)acetonitrile is a type of cyanohydrin, which are known to be thermally and pH-sensitive. The decomposition you are observing is likely a reversion to the starting materials, 2-hydroxybenzaldehyde and hydrogen cyanide. This process is significantly accelerated by basic conditions, elevated temperatures, and the presence of water.[1]

Troubleshooting Steps:

-

pH Control: During aqueous workup, it is crucial to maintain a neutral or slightly acidic pH (pH 4-5).[1] Avoid washing with strong basic solutions. If a basic wash is necessary to remove acidic impurities, use a mild base like a saturated sodium bicarbonate solution and minimize contact time.

-

Temperature Management: When removing solvents using a rotary evaporator, use a low bath temperature. If distillation is employed for purification, it should be performed under high vacuum to lower the boiling point and reduce thermal stress.[1]

-

Stabilization: For long-term storage, consider adding a non-volatile acidic stabilizer, such as a few drops of sulfuric acid or a small amount of citric acid, to the purified product.[1]

-

Storage: Store the purified compound in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.

Q2: I am struggling to remove unreacted 2-hydroxybenzyl alcohol from my crude product. What is the most effective method?

A2: Unreacted 2-hydroxybenzyl alcohol is a common impurity. Due to its phenolic hydroxyl group, it has a different polarity and acidity compared to the desired product, which can be exploited for its removal.

Recommended Protocol: Liquid-Liquid Extraction

-

Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

-

Wash the organic layer with a saturated solution of sodium bicarbonate. The mildly basic solution will deprotonate the phenolic hydroxyl group of the 2-hydroxybenzyl alcohol, forming a water-soluble sodium salt that will partition into the aqueous layer.[2]

-

Separate the aqueous layer. Repeat the wash if necessary.

-

Wash the organic layer with brine to remove residual water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

For stubborn cases where a significant amount of the starting material remains, column chromatography is the most reliable method.[2]

Q3: My TLC analysis shows a spot with a similar Rf value to my product, which I suspect is a positional isomer (e.g., 3- or 4-hydroxymethylphenyl)acetonitrile. How can I separate these isomers?

A3: The separation of positional isomers can be challenging due to their similar physical properties. High-Performance Liquid Chromatography (HPLC) is often the most effective technique for both analytical and preparative-scale separation of such isomers.[3][4][5]

Troubleshooting HPLC Separation:

-

Column Selection: Standard C18 columns may not provide sufficient resolution. Consider using a column with a phenyl-based stationary phase, which can offer enhanced separation of aromatic isomers through π-π interactions.[4]

-

Mobile Phase Optimization: The choice of organic modifier in the mobile phase can significantly impact selectivity. For phenyl columns, using methanol as the organic modifier often enhances π-π interactions compared to acetonitrile.[6] A systematic evaluation of the mobile phase composition (e.g., varying the ratio of acetonitrile/methanol and the pH of the aqueous component) is recommended to achieve baseline separation.[7][8][9]

Q4: I am attempting to purify my product by recrystallization, but it either oils out or the recovery is very low. What am I doing wrong?

A4: Successful recrystallization depends heavily on the choice of solvent and the cooling rate.[10] Oiling out occurs when the compound's solubility is too high in the hot solvent, and it comes out of solution above its melting point. Low recovery suggests the compound is too soluble in the cold solvent.

Workflow for Selecting a Recrystallization Solvent System:

Caption: Decision workflow for selecting a suitable recrystallization solvent system.

Tips for Successful Recrystallization:

-

Solvent Selection: Test the solubility of your crude product in a range of solvents with varying polarities (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, water). A good single solvent will dissolve the compound when hot but not at room temperature.[10]

-

Two-Solvent System: If a single solvent is not ideal, a two-solvent system can be effective.[11] Dissolve the crude product in a minimum amount of a "good" hot solvent in which it is very soluble. Then, add a "poor" hot solvent (in which the product is insoluble) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. Common solvent pairs include ethanol/water and ethyl acetate/hexane.[11][12]

-

Cooling Rate: Allow the solution to cool slowly to room temperature to encourage the formation of large, pure crystals. Rapid cooling in an ice bath can trap impurities.[10]

-

Scratching: If crystals are slow to form, scratching the inside of the flask with a glass rod at the solution's surface can initiate crystallization.

Q5: During column chromatography, my product band is tailing or I'm getting poor separation. How can I improve this?

A5: Tailing and poor separation in column chromatography are common issues that can often be resolved by optimizing the mobile phase and packing technique.[13]

Troubleshooting Column Chromatography:

| Problem | Potential Cause | Solution |

| Poor Separation | Incorrect eluent polarity. | Optimize the eluent system using Thin-Layer Chromatography (TLC) first. A good starting point for this compound is a mixture of hexane and ethyl acetate.[13] |

| Column overloading. | Use a proper ratio of crude material to silica gel (typically 1:20 to 1:50 by weight).[13] | |

| Tailing of the Product Band | The compound is interacting too strongly with the acidic silica gel. | Add a small amount of a modifier to the eluent. For a weakly acidic compound like (2-Hydroxymethylphenyl)acetonitrile, adding a small amount of acetic acid (e.g., 0.1-1%) can sometimes improve peak shape.[13] |

| Cracking of the Silica Gel Bed | The column has run dry. | Always keep the solvent level above the top of the silica gel.[13] |

| Heat generated during packing. | Pack the column carefully and allow any heat generated to dissipate before loading the sample.[13] |

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is suitable for removing a range of impurities with different polarities.

-

TLC Analysis:

-

Dissolve a small amount of the crude product in ethyl acetate.

-

Spot the solution on a silica gel TLC plate.

-

Develop the plate in a TLC chamber using a mixture of hexane and ethyl acetate (e.g., start with a 3:1 ratio).

-

Visualize the plate under UV light (254 nm) and by staining with a potassium permanganate solution.[14][15][16] The desired product should be UV active and will react with the permanganate stain.

-

Adjust the solvent ratio to achieve an Rf value of ~0.3 for the product spot.

-

-

Column Preparation:

-

Select a column of appropriate size for the amount of crude material.

-

Pack the column with silica gel using the optimized eluent from the TLC analysis (wet or dry packing method). Ensure the packing is uniform and free of air bubbles.

-

-

Sample Loading:

-

Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.

-

Alternatively, for less soluble compounds, perform a "dry loading": dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[17]

-

-

Elution and Fraction Collection:

-

Elute the column with the chosen solvent system, maintaining a constant flow rate.

-

Collect fractions and monitor them by TLC to identify those containing the pure product.

-

-

Product Isolation:

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Protocol 2: Purification by Recrystallization

This protocol is ideal when the crude product is relatively pure (>80%) and a suitable solvent system has been identified.

-

Dissolution:

-

Place the crude (2-Hydroxymethylphenyl)acetonitrile in an Erlenmeyer flask.

-

Add the chosen hot recrystallization solvent (or the "good" solvent of a pair) dropwise while swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.[10]

-

-

Decolorization (if necessary):

-

If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

-

Perform a hot filtration to remove the charcoal. Ensure the filtration apparatus is pre-heated to prevent premature crystallization.

-

-

Crystallization:

-

If using a two-solvent system, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy, then reheat to get a clear solution.

-

Cover the flask and allow it to cool slowly to room temperature.

-

Once at room temperature, place the flask in an ice bath to maximize crystal formation.

-

-

Isolation of Crystals:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the ice-cold recrystallization solvent.

-

Dry the crystals in a vacuum oven or desiccator to a constant weight.

-

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.

| Technique | Purpose |

| HPLC | To determine the percentage purity and quantify any remaining impurities, including positional isomers.[3][18] |

| ¹H and ¹³C NMR | To confirm the chemical structure and identify any structural impurities. |

| GC-MS | To detect and identify volatile and semi-volatile impurities. |

| Melting Point | A sharp melting point range close to the literature value indicates high purity. |

Process Workflow Summary

Caption: A summary of the purification and analysis workflow for (2-Hydroxymethylphenyl)acetonitrile.

References

-

Chemistry Stack Exchange. (2014, October 20). Acidic conditions, high heat, and return to carboxylic acids. [Link]

-

Chemistry Steps. (2024, February 26). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

-

University of York, Chemistry Teaching Labs. Solvent Choice. [Link]

-

Justia Patents. (1978, September 8). Process for the production of hydroxybenzyl alcohols. [Link]

-

ResearchGate. (n.d.). Anchimeric-Assisted Spontaneous Hydrolysis of Cyanohydrins Under Ambient Conditions: Implications for Cyanide-Initiated Selective Transformations. [Link]

-

RSC Publishing. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. [Link]

-

Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. [Link]

- Google Patents. (n.d.).

- Unknown Source.

-

Quora. (2017, February 16). What is the best solvent for recrystallization?. [Link]

-

Nacalai Tesque, Inc. HPLC Column for Structual Isomers. [Link]

-

PubMed. (2003, March 15). Separation of positional isomers by the use of coupled shape-selective stationary phase columns. [Link]

-

ResearchGate. (2022, August 9). How to remove the excess of alcohol?. [Link]

-

Taylor & Francis. (n.d.). Cyanohydrins – Knowledge and References. [Link]

-

Chinese Journal of Chemistry. (2014, September 15). A Concise Synthesis of 2-(2-Hydroxyphenyl)acetonitriles via the o-Quinone Methides Generated from 2-(1-Tosylalkyl)phenols. [Link]

- Google Patents. (n.d.).

-

Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

-

Chromatography Forum. (2017, December 14). separation of positional isomers. [Link]

-

ACS Publications. (n.d.). A Novel Integrated Workflow for Isolation Solvent Selection Using Prediction and Modeling. [Link]

-

ResearchGate. (2025, October 22). Detection and Visualization Methods Used in Thin-Layer Chromatography. [Link]

-

Vivid Separation and filtration. (n.d.). TLC - Thin Layer Chromatography. [Link]

- Google Patents. (n.d.). A process for the preparation of (2-hydroxymethyl-phenyl)

- Google Patents. (n.d.).

-

Encyclopedia.pub. (2023, May 5). Cyanomethylation Reaction. [Link]

-

Organic Syntheses. (n.d.). 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile. [Link]

-

Phenomenex. (n.d.). Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. [Link]

- Google Patents. (n.d.).

-

Journal of the Mexican Chemical Society. (n.d.). A Practical and Instructive Approach to Purify Acetonitrile for a Wide Electrochemical Window. [Link]

-

GE Healthcare. (n.d.). Protein purification troubleshooting guide. [Link]

-

ResearchGate. (2018, October 11). The combined effects of ph and acetonitrile composition on the separation of two lincosamide antibiotics. [Link]

-

ResearchGate. (n.d.). Spectrophotometric Determination of Phenols and Cyanides After Distillation from Natural Waters. [Link]

-

Merck Millipore. (n.d.). cOmplete™ His-Tag Purification Resin Protocol & Troubleshooting. [Link]

-

SciSpace. (n.d.). The combined effects of ph and acetonitrile composition on the separation of two lincosamide antibiotics. [Link]

-

University of Malta. (2021, March 1). EFFECTS OF PH AND AMOUNT OF ACETONITRILE ON THE SEPARATION OF CANNABINOIDS. [Link]

-

Chromatography Forum. (2023, March 19). Acetonitrile stability as a mobile phase. [Link]

-

Indian J.L.Sci. (2015). PURIFICATION OF ACETONITRILE WITH IMPROVEMENT IN QUALITY, YIELD AND REDUCTION OF INDUSTRIAL WASTE. [Link]

-

PMC. (n.d.). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. [Link]

-

Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (Cyanomethylation). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. nacalai.com [nacalai.com]

- 5. Separation of positional isomers by the use of coupled shape-selective stationary phase columns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. phenomenex.com [phenomenex.com]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. Maintenance in progress - L-Università ta' Malta [um.edu.mt]

- 10. edu.rsc.org [edu.rsc.org]

- 11. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]

- 12. Reagents & Solvents [chem.rochester.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. scs.illinois.edu [scs.illinois.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. vividsf.com [vividsf.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. US4192959A - Process for the preparation of pure 2-hydroxybenzyl alcohol, pure 4-hydroxybenzyl alcohol or a mixture of both hydroxy-benzyl alcohols - Google Patents [patents.google.com]

Minimizing side reactions during (2-Hydroxymethylphenyl)acetonitrile reduction

This technical guide addresses the reduction of (2-Hydroxymethylphenyl)acetonitrile to 2-(2-aminoethyl)benzyl alcohol . This transformation presents a unique "dual-reactivity" challenge due to the proximity of the nucleophilic hydroxyl group and the electrophilic nitrile, creating a high risk of intramolecular cyclization and polymerization.

Core Directive:

Goal: Selectively reduce the nitrile group (-CN) to a primary amine (-CH₂NH₂) while preserving the benzylic alcohol and preventing intramolecular cyclization. Target Product: 2-(2-aminoethyl)benzyl alcohol.

Part 1: Critical Failure Modes & Troubleshooting (Q&A)

Q1: Why is my yield low, and why am I seeing a "cyclic" impurity by NMR?

Diagnosis: You are likely encountering Intramolecular Imidate Trapping .

The Mechanism: During reduction, the nitrile passes through an electrophilic imine intermediate (

-

The "Gold Standard" Fix: Protect the alcohol before reduction. A TBS (tert-butyldimethylsilyl) or THP (tetrahydropyranyl) ether prevents the oxygen from attacking the imine.

-

The "Direct" Fix: If you cannot protect, switch to Borane-Dimethyl Sulfide (BH₃·SMe₂) in THF. Borane rapidly complexes with the alcohol to form a borate ester (

), effectively "masking" the nucleophile in situ before it reduces the nitrile.

Q2: I used Pd/C for hydrogenation, but I lost the alcohol group. What happened?

Diagnosis: You caused Benzylic Hydrogenolysis .